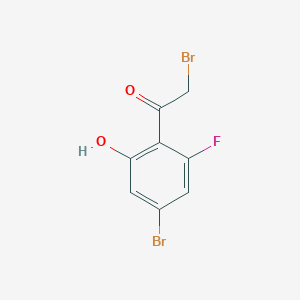
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4’-Bromo-2’-fluoro-6’-hydroxyacetophenone using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted phenacyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-2-hydroxyphenacyl bromide
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Comparison: Compared to similar compounds, 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions. This dual halogenation makes it a more versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,12H,3H2 |
Clé InChI |
JFRRPZIYNJZNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
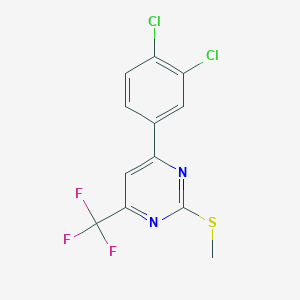

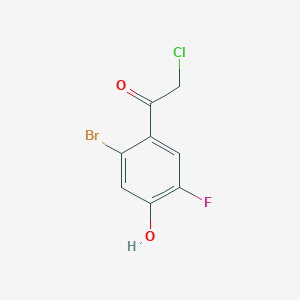
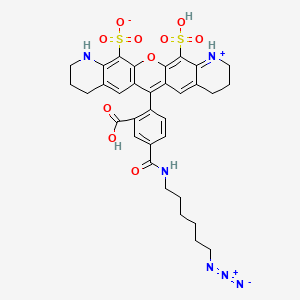
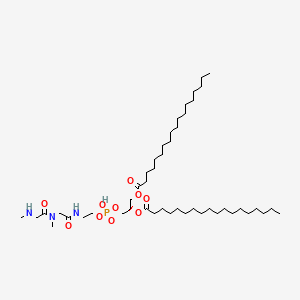
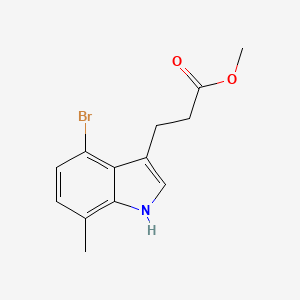
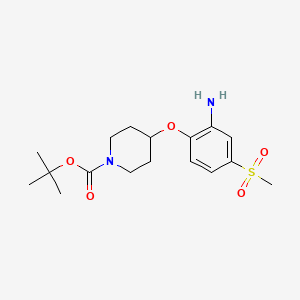
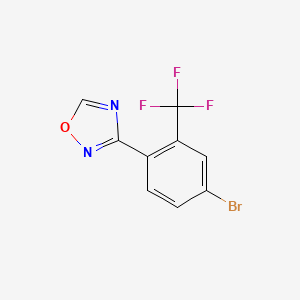
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
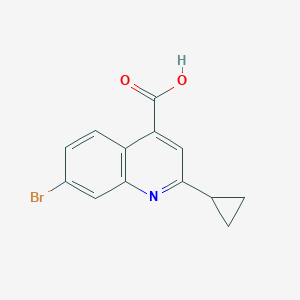

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
